molecular formula C12H14ClN3O2 B2893042 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-17-5

6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2893042
CAS No.: 2034520-17-5
M. Wt: 267.71
InChI Key: JUUQGOCAXYAAPT-UHFFFAOYSA-N
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Description

6-(5-Chloropyrimidin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a pyrimidinyl group attached to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the pyrimidinyl group. Common synthetic routes may include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the spirocyclic core.

  • Amidation: The carboxylic acid group can be introduced through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce or modify functional groups within the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups, leading to the formation of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can be used to study biological processes and pathways. Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: is structurally similar to other pyrimidinyl-containing spirocyclic compounds.

  • This compound: differs from these compounds in the specific arrangement of its functional groups and the presence of the carboxylic acid moiety.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUQGOCAXYAAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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